Trimethylnitrosourea

Description

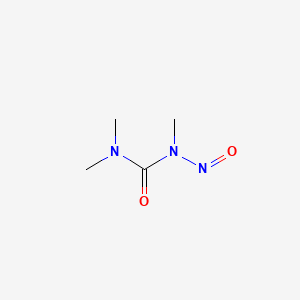

Structure

3D Structure

Properties

CAS No. |

3475-63-6 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-nitrosourea |

InChI |

InChI=1S/C4H9N3O2/c1-6(2)4(8)7(3)5-9/h1-3H3 |

InChI Key |

LOEHVDVYTQIWEV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)N(C)N=O |

Canonical SMILES |

CN(C)C(=O)N(C)N=O |

Other CAS No. |

3475-63-6 |

Synonyms |

N,N-dimethyl-N'-methyl-N'-nitrosourea N-nitroso-N,N',N''-trimethylurea NTMU trimethylnitrosourea |

Origin of Product |

United States |

Chemical Reactivity and Decomposition Pathways of Trimethylnitrosourea in Biological Systems

Hydrolytic Stability and Kinetic Considerations in Aqueous Media

The stability of trimethylnitrosourea in water is limited, as it readily undergoes decomposition. researchgate.net The kinetics of this breakdown are significantly affected by environmental factors such as pH and the isotopic composition of the solvent. researchgate.netresearchgate.net

The rate of this compound decomposition is highly dependent on the pH of the aqueous solution. researchgate.netresearchgate.net Both acid- and base-catalyzed pathways contribute to its degradation. researchgate.net

Under acidic conditions (below pH 2), the decomposition involves both denitrosation and hydrolysis. researchgate.net The acid-catalyzed hydrolysis and denitrosation of this compound proceed somewhat faster than the corresponding reactions for N-methyl-N-nitrosourea. researchgate.net The proposed mechanism for hydrolysis in acidic solution involves the protonation of a hydrate (B1144303) of the nitrosourea (B86855) in a rate-determining step, which then forms a tetrahedral intermediate. researchgate.net This intermediate subsequently breaks down. researchgate.net

In alkaline conditions, the decomposition is first-order in relation to the hydroxide (B78521) ion concentration across a wide pH range. researchgate.net For similar N-alkyl-N-nitrosoureas, the rate of solvolysis, which is first-order in both the substrate and hydroxide ions, shows a linear relationship between the logarithm of the rate constant (log k) and pH, with a slope of +1.0. researchgate.net This indicates a direct role of the hydroxide ion in the decomposition mechanism. Imides, which share some structural similarities, also exhibit slow hydrolysis at pH < 7 and rapid hydrolysis at pH > 7. bme.hu

Table 1: Effect of pH on the Decomposition of N-Alkyl-N-Nitrosoureas

| Condition | Reaction Order | Key Observations |

|---|---|---|

| Acidic (pH < 2) | - | Involves both denitrosation and hydrolysis. researchgate.net |

| Proceeds via a protonated tetrahedral intermediate. researchgate.net |

| Alkaline (Basic) | First-order in [OH⁻] | Log of the rate constant is linearly proportional to pH. researchgate.net |

Studies using isotopically labeled solvents provide insight into the reaction mechanisms. The solvent isotope effect (kH₂O/kD₂O) for the acid-catalyzed denitrosation of this compound is 1.3. researchgate.net A value greater than 1, known as a normal solvent kinetic isotope effect, suggests that a proton transfer is the rate-determining step of the reaction. researchgate.netmdpi.com This is consistent with a mechanism where a rate-limiting proton transfer is followed by a rapid loss of the nitroso group. researchgate.net

In contrast, inverse solvent isotope effects (where the reaction is faster in D₂O) are often observed when a nucleophile is activated, for instance, through coordination with a metal ion or in reactions involving equilibrium formation of an intermediate where a new bond to the nucleophile is fully formed. mdpi.comufl.edu The normal isotope effect seen with this compound supports a mechanism where the proton transfer itself is the slow step. researchgate.net

Formation of Reactive Intermediates

The decomposition of this compound does not lead directly to stable end products but proceeds through the formation of highly reactive intermediates. lumenlearning.comresearchgate.net These transient species are short-lived, high-energy molecules that quickly convert into more stable compounds. lumenlearning.comwikipedia.org Their existence is often inferred through kinetic studies and chemical trapping experiments. lumenlearning.com

In aqueous solutions, the decomposition of nitrosoureas can lead to the formation of alkyldiazonium ions. researchgate.net A proposed mechanism for the hydrolysis of related nitrosoureas involves the formation of a tetrahedral intermediate, which then decomposes to yield a methyldiazonium hydroxide and a carbamic acid derivative. researchgate.net The diazotization process, in general, involves the formation of diazohydroxide from N-nitrosamine intermediates through protonation and deprotonation steps. unacademy.combyjus.com The resulting diazohydroxide can then be protonated to yield a diazonium ion. byjus.com

Diazoalkanes, which are precursors to carbenes, can be formed through the decomposition of nitrosoureas. scribd.comwikipedia.org These species are characterized by a diazo group (=N₂⁺=N⁻) attached to a carbon atom. wikipedia.org

The alkyldiazonium ions generated during decomposition are unstable and can lose nitrogen gas (N₂) to form a carbonium ion (also known as a carbocation), a highly reactive species with a positively charged carbon atom. researchgate.netyoutube.combritannica.com This process is facilitated because nitrogen is an excellent leaving group. researchgate.net

The formation of these carbonium ions is a key step that leads to alkylation reactions. researchgate.net The stability of the resulting carbonium ion influences subsequent reaction pathways; tertiary carbonium ions are generally more stable than secondary, which are more stable than primary ones. britannica.com The environment, particularly the polarity of the solvent, also plays a crucial role in the formation and fate of these ions. britannica.com

Another significant reactive intermediate that can be formed from the decomposition of N-alkyl-N-nitrosoureas is an isocyanate (R-N=C=O). This occurs through the breakdown of the carbamic acid derivative formed during hydrolysis. researchgate.netwikipedia.org

Isocyanates are electrophiles and are highly reactive towards a variety of nucleophiles. wikipedia.orgresearchgate.net A primary reaction in biological systems is with water. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgl-i.co.ukresearchgate.net This reaction is often vigorous and is utilized commercially to create polyurethane foams, where the CO₂ acts as a blowing agent. l-i.co.ukpcimag.com The newly formed amine can also react with another isocyanate molecule to produce a urea (B33335) derivative. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N',N'-trimethyl-N-nitrosourea |

| N-methyl-N-nitrosourea |

| Carbon Dioxide |

| Carbamic Acid |

| Diazohydroxide |

| Diazoalkane |

| Isocyanate |

| Methyldiazonium Hydroxide |

| Nitrogen |

| Polyurethane |

| Urea |

Reaction Mechanisms of Alkylating Species

This compound, upon entering biological systems, undergoes decomposition to generate reactive alkylating species. The subsequent reactions of these species with biological macromolecules are governed by specific chemical mechanisms, including electrophilic alkylation, and are influenced by factors such as steric hindrance.

Electrophilic Alkylation Modes (SN1-type)

The primary mechanism by which this compound exerts its alkylating effects is through a reaction that proceeds via a unimolecular nucleophilic substitution (SN1) pathway. masterorganicchemistry.com This process is initiated by the decomposition of the parent compound.

Under physiological conditions, this compound is unstable and decomposes. researchgate.net The decomposition can be catalyzed by acid or base. researchgate.net The process involves the formation of a key intermediate, a methyldiazonium ion, which is a potent electrophile. researchgate.netresearchgate.net This intermediate is generated following the breakdown of a protonated hydrate of the nitrosourea. researchgate.net

The SN1 mechanism is characterized by a two-step process: numberanalytics.comsaskoer.ca

Formation of a Carbocation: The rate-determining step involves the departure of a leaving group from the substrate, resulting in the formation of a carbocation. masterorganicchemistry.comsaskoer.ca In the case of the methyldiazonium ion, the excellent leaving group, molecular nitrogen (N₂), is released to form a highly reactive methyl carbocation. researchgate.net

Nucleophilic Attack: The formed carbocation is then rapidly attacked by a nucleophile. saskoer.ca In a biological context, nucleophilic sites on biomolecules such as DNA and proteins (e.g., nitrogen and oxygen atoms in nucleic acid bases or amino acid residues) can be targeted. researchgate.net

This SN1-type mechanism is distinct from a bimolecular (SN2) reaction, as the rate depends only on the concentration of the electrophile (the carbocation precursor) and not the nucleophile. masterorganicchemistry.comlibretexts.org The planar structure of the carbocation intermediate allows for nucleophilic attack from either side, which has implications for the stereochemistry of the products. masterorganicchemistry.comlibretexts.org

Table 1: Characteristics of the SN1 Reaction Mechanism

| Feature | Description |

|---|---|

| Rate-Determining Step | Formation of the carbocation intermediate. saskoer.ca |

| Reaction Order | Unimolecular (first-order); rate depends on the concentration of the electrophile. masterorganicchemistry.comlibretexts.org |

| Intermediate | A planar carbocation is formed. numberanalytics.comsaskoer.ca |

| Nucleophile | The concentration and identity of the nucleophile do not affect the reaction rate. masterorganicchemistry.com |

| Product Stereochemistry | Attack can occur from either face of the planar carbocation, leading to a mixture of stereoisomers. libretexts.org |

Transmethylation Processes

Transmethylation is a crucial biochemical reaction involving the transfer of a methyl group from a donor molecule to a substrate, a process catalyzed by methyltransferase enzymes. nih.gov The primary methyl group donor in most biological systems is S-adenosylmethionine (SAM). nih.gov

In the context of this compound, its decomposition leads to the formation of a powerful methylating agent. This agent can participate in the methylation of various biological substrates, a process that can be considered a form of chemical transmethylation, distinct from the enzyme-mediated biological pathway. Studies on related compounds like dimethylnitrosamine (DMN) indicate that their metabolism can involve transmethylation pathways for the alkylation of macromolecules like RNA, without the formation of diazomethane (B1218177) as an intermediate. dtic.mil The gastrointestinal tissues are a significant site for methionine metabolism, involving both transmethylation and transsulfuration pathways. nih.gov While direct enzymatic transmethylation by this compound itself is not the described mechanism, its decomposition product, the methyl carbocation, effectively transfers a methyl group to nucleophilic sites on molecules such as DNA and proteins, mimicking the outcome of a transmethylation reaction. researchgate.netnih.gov

Table 2: Comparison of Biological and Chemical Transmethylation

| Aspect | Biological Transmethylation | Chemical Methylation by this compound |

|---|---|---|

| Methyl Donor | Typically S-adenosylmethionine (SAM). nih.gov | This compound (via its decomposition products). researchgate.net |

| Catalyst | Methyltransferase enzymes. nih.gov | Can be spontaneous or catalyzed by acid/base conditions. researchgate.net |

| Mechanism | Enzymatic transfer of a methyl group. nih.gov | Formation of an electrophilic methylating species (e.g., methyl carbocation) that reacts with nucleophiles. researchgate.netnumberanalytics.com |

| Biological Target | DNA, proteins, lipids, etc. nih.gov | Primarily nucleophilic sites on DNA and proteins. researchgate.net |

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate of a chemical reaction. wikipedia.org Generally, bulky groups near a reaction center can impede the approach of a reactant, slowing the reaction. wikipedia.orglibretexts.org

For the family of N-alkyl-N-nitrosoureas, kinetic studies have revealed that alkylation reactions are significantly controlled by steric factors. researchgate.net The bulkiness of the alkyl groups can influence the rate at which the compound decomposes and subsequently alkylates a target molecule. researchgate.net In reactions that proceed via an SN2 mechanism, steric hindrance dramatically reduces the reaction rate because the nucleophile needs to attack a crowded transition state. libretexts.orglibretexts.org

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Alkylation Chemistry and Adduct Formation

N-methyl-N-nitrosourea does not require metabolic activation to exert its alkylating effects. mdpi.com It undergoes spontaneous decomposition in aqueous environments, such as the cellular milieu, to form highly reactive electrophilic species, ultimately leading to the generation of a methyldiazonium ion. mdpi.com This cation is a potent methylating agent that readily attacks nucleophilic centers within the DNA molecule. mdpi.com This process, known as alkylation, results in the covalent attachment of a methyl group to the DNA, forming various DNA adducts. mdpi.comnih.gov These adducts represent lesions or damage to the DNA structure. mdpi.comnih.gov

The methyldiazonium ion generated from N-methyl-N-nitrosourea reacts with multiple nucleophilic sites on the purine (B94841) and pyrimidine (B1678525) bases of DNA. The primary targets are the nitrogen and oxygen atoms within the DNA bases. nih.govnih.gov While numerous sites can be alkylated, the most significant and well-studied include the O⁶ and N⁷ positions of guanine (B1146940), and the N¹, N³ and N⁷ positions of adenine (B156593). nih.govnih.govnih.gov

Alkylation at the O⁶ position of guanine is a critical lesion formed by N-methyl-N-nitrosourea. nih.govnih.gov The formation of O⁶-methylguanine (O⁶-MeG) is considered a major pro-mutagenic event because it can lead to mispairing during DNA replication. oaepublish.com Specifically, O⁶-methylguanine can incorrectly pair with thymine (B56734) instead of cytosine, resulting in G:C to A:T transition mutations if not repaired. oaepublish.com The formation of O⁶-alkylguanine adducts is a significant factor in the biological effects of alkylating agents. nih.govnih.gov Research has shown that the local DNA sequence can influence the extent of O⁶-guanine alkylation. For instance, when a guanine residue is preceded 5' by an adenine, the level of O⁶-alkylation by MNU is 2.1-fold greater than when it is preceded by a thymine. nih.gov

Table 1: Influence of 5'-Flanking Base on Guanine Alkylation by MNU

| 5'-Flanking Base to Guanine | Relative O⁶-Alkylation Level | Relative N⁷-Alkylation Level |

|---|---|---|

| Adenine | 2.1x | 1.5x |

| Thymine | 1.0x | 1.0x |

Data derived from studies on dodecadeoxynucleotides. nih.gov

The N⁷ position of guanine is the most nucleophilic site in DNA and, consequently, the most frequent site of alkylation by N-methyl-N-nitrosourea. nih.govresearchgate.net The formation of 7-methylguanine (B141273) (N⁷-MeG) is the most abundant lesion produced by this compound. mdpi.comnih.gov Studies comparing the relative yields of different adducts have shown that N⁷-methylguanine is formed in significantly higher quantities than other methylated bases. nih.gov Although N⁷-MeG is the major adduct, its direct mutagenic potential is considered weak. researchgate.net The sequence context can also influence the reactivity of the N⁷-guanine position. Some nitrosoureas show a preference for alkylating the middle guanines in runs of three or more consecutive guanines. nih.gov

N-methyl-N-nitrosourea also alkylates the N³ position of adenine, leading to the formation of 3-methyladenine (B1666300) (N³-MeA). nih.govnih.govnih.gov This adduct is formed in the minor groove of the DNA helix. nih.gov The relative yield of N³-MeA is lower than that of N⁷-MeG. nih.gov For example, one study determined the ratio of relative yields of N⁷-methyladenine, N³-methyladenine, and N⁷-methylguanine to be approximately 0.03:0.15:1.00, respectively. nih.gov The formation of N³-MeA can be inhibited by molecules that bind to the DNA minor groove. nih.gov Alkylation also occurs at the N³ position of guanine (N³-MeG), although this is a less frequent event compared to N⁷-Gua methylation. mdpi.comnih.gov

Table 2: Relative Yields of DNA Adducts Formed by MNU

| DNA Adduct | Relative Yield |

|---|---|

| N⁷-Methylguanine (N⁷-MeG) | 1.00 |

| N³-Methyladenine (N³-MeA) | 0.15 |

| N⁷-Methyladenine | 0.03 |

Data based on gel and HPLC analysis of MNU-methylated DNA. nih.gov

The reactions between N-methyl-N-nitrosourea and DNA primarily result in the formation of monoadducts, which are single methyl groups attached to a DNA base. nih.govresearchgate.net Each of the lesions discussed above—O⁶-methylguanine, N⁷-methylguanine, N³-methyladenine, and others—is a type of monoadduct. nih.govresearchgate.net These monoadducts are the initial products of the alkylation reaction. nih.gov Unlike some other alkylating agents, such as chloroethylnitrosoureas which can form DNA cross-links in a two-step process, simple methylating agents like MNU are primarily characterized by the formation of these single base modifications. nih.gov The formation and persistence of these various monoadducts contribute to the biological outcomes of exposure to the compound. nih.govnih.gov

Formation of Interstrand Crosslinks (ICLs)

Interstrand crosslinks (ICLs) are highly cytotoxic DNA lesions that covalently link the two complementary strands of the DNA double helix. harvard.edu This linkage prevents the separation of the DNA strands, a process essential for fundamental cellular activities such as DNA replication and transcription. nih.govnih.gov While ICLs are most efficiently formed by bifunctional alkylating agents, which possess two reactive groups, monofunctional agents like trimethylnitrosourea (or the closely related and extensively studied N-methyl-N-nitrosourea, MNU) can also lead to their formation, albeit through more indirect mechanisms. harvard.eduresearchgate.net The extreme toxicity of ICLs is underscored by the fact that as few as 20 unrepaired ICLs in a genome can be lethal to a cell. nih.gov

For monofunctional methylating agents such as methylnitrosourea, the formation of an ICL is not a direct, single-step event. Instead, it is typically the result of a sequence of reactions initiated by the formation of a primary DNA adduct. The primary mechanism involves the generation of an unstable base adduct that leads to a secondary, reactive lesion.

One proposed pathway involves the alkylation of a guanine base at the N7 position, forming N7-methylguanine. nih.gov This adduct can destabilize the N-glycosyl bond that links the base to the deoxyribose sugar. nih.gov Cleavage of this bond results in the loss of the entire guanine base, creating an apurinic/apyrimidinic site, commonly known as an abasic (AP) site. nih.gov The aldehyde group at the AP site is electrophilic and can react with the exocyclic amino group of an adenine or guanine base on the opposite strand, thereby forming a covalent interstrand crosslink.

While the primary lesion for chloroethylnitrosoureas that leads to ICLs is an O6-chloroethylguanine adduct which undergoes an intramolecular cyclization before reacting with the opposing strand, this specific pathway is not available to simple methylating agents. nih.gov However, the formation of O6-methylguanine can contribute to helix distortion, which may facilitate other forms of damage that could indirectly lead to ICLs.

The formation of ICLs by methylating nitrosoureas is dependent on the generation of specific precursor DNA lesions. Simple methylating agents like MNU form several adducts, with the most common being N7-methylguanine (N7-meG), 3-methyladenine (3-meA), and the highly miscoding O6-methylguanine (O6-meG). nih.gov

N7-methylguanine (N7-meG): This is the most abundant adduct formed by methylating agents. nih.gov The methylation at the N7 position introduces instability, often leading to depurination and the creation of an abasic site. This abasic site is a key reactive intermediate that can act as the precursor to an ICL by reacting with a base on the complementary strand. nih.gov

O6-methylguanine (O6-meG): While this lesion is less frequent than N7-meG, it is highly significant due to its mutagenic potential. nih.gov In the context of bifunctional chloroethylating agents, O6-alkylguanine adducts are the direct precursors to ICLs. nih.gov For methylating agents, its role is less direct, but the structural distortion it causes in the DNA helix may increase the susceptibility of nearby sites to damage that could initiate an ICL. The mismatch repair (MMR) system can recognize O6-meG paired with thymine, leading to futile repair cycles that can generate DNA strand breaks, further contributing to genomic instability. nih.gov

Table 1: Precursor DNA Lesions and Their Role in ICL Formation

| Precursor Lesion | Abundance | Mechanism Leading to ICL |

|---|---|---|

| N7-methylguanine | High | Destabilizes the glycosidic bond, leading to depurination and the formation of a reactive abasic (AP) site which can crosslink to the opposite strand. |

| O6-methylguanine | Low | Causes DNA helix distortion. In chloroethylating agents, it's a direct precursor. For methylating agents, it contributes to instability that may indirectly lead to ICLs. |

DNA Phosphate (B84403) Group Alkylation

In addition to reacting with the nitrogen and oxygen atoms of DNA bases, methylnitrosourea also alkylates the phosphate groups of the DNA backbone. This reaction forms alkyl phosphotriesters. nih.gov While N-ethyl-N-nitrosourea (EtNu) is known to have a higher propensity for alkylating phosphate groups, N-methyl-N-nitrosourea (MeNu) also generates these lesions, although it preferentially alkylates guanine residues. nih.gov The alkylation of the phosphate backbone neutralizes the inherent negative charge of the phosphodiester linkage. This charge neutralization can have significant consequences for DNA structure, as it was found that DNA alkylated by EtNu, which primarily targets phosphates, becomes more thermostable. nih.gov

RNA Alkylation and Functional Alterations

Ribonucleic acid (RNA) is also a significant target for alkylating agents like methylnitrosourea. nih.gov In some cellular conditions, RNA can experience a higher frequency of alkylation damage compared to DNA. nih.gov This damage to RNA can disrupt its critical functions in gene expression, particularly in the process of protein synthesis.

Methylation of Ribonucleic Acids

Methylating agents react with RNA to form a variety of adducts. The most common and impactful of these occur at the Watson-Crick base-pairing faces of the ribonucleotides. nih.govrsc.org Key methylation products on RNA include:

N1-methyladenosine (m1A)

N3-methylcytidine (m3C)

These modifications, particularly m1A, are known to be induced in cellular RNA upon exposure to alkylating compounds. rsc.orgelifesciences.org Unlike many physiological RNA modifications, these damage-induced methylations are not placed by enzymes and can severely disrupt RNA structure and function. The cell possesses specific enzymes, such as AlkB and its human homologues (hABH), which can repair certain alkylation lesions on RNA, highlighting the biological significance of this type of damage. nih.govnih.gov

Effects on Translation and Protein Synthesis (Mechanistic)

The alkylation of RNA, especially messenger RNA (mRNA), has profound and direct consequences on the mechanism of translation.

The presence of a methyl group at a position involved in base pairing, such as in m1A, acts as a physical impediment to the ribosome as it translocates along the mRNA template. nih.govnottingham.ac.uk This leads to a halt in the ribosome's progression, an event known as ribosome stalling. elifesciences.org Kinetic studies have demonstrated that the introduction of a single m1A adduct into an mRNA can reduce the rate of peptide bond formation by several orders of magnitude. nottingham.ac.uk

This stalling of the translational machinery is a critical cellular event that triggers specific quality control pathways. nih.gov In bacteria, stalled ribosomes are often rescued by the transfer-messenger RNA (tmRNA) system. nih.govelifesciences.org In eukaryotes, ribosome stalling on damaged mRNA activates pathways such as no-go decay (NGD) and the ribosome-associated quality control (RQC) complex, which work to degrade the damaged mRNA and the partially synthesized, aberrant polypeptide. nih.gov

Alkylation of transfer RNA (tRNA) can also disrupt protein synthesis. Post-transcriptional modifications on tRNA are crucial for its stability, structure, and accurate decoding of mRNA codons. researchgate.net Damage to these modifications or the addition of aberrant methyl groups can impair the tRNA's ability to be charged with the correct amino acid or to interact properly with the ribosome, further contributing to the inhibition of protein synthesis. researchgate.netnih.gov

Table 2: Mechanistic Effects of RNA Alkylation on Protein Synthesis

| RNA Target | Alkylation Adduct | Mechanistic Effect | Consequence |

|---|---|---|---|

| mRNA | N1-methyladenosine (m1A) | Blocks the decoding center of the ribosome, preventing translocation. | Ribosome stalling; drastic reduction in the rate of peptide bond formation. |

| mRNA | N3-methylcytidine (m3C) | Disrupts Watson-Crick base pairing. | Ribosome stalling; activation of mRNA surveillance and ribosome rescue pathways (e.g., NGD, RQC, tmRNA). |

| tRNA | Various methyl adducts | Alters tRNA conformation and stability; interferes with codon-anticodon recognition or aminoacylation. | Impaired decoding of the genetic code; reduced availability of functional tRNA for translation. |

Protein Modification and Cellular Component Interaction

This compound, as an alkylating agent, is known to interact with various biological macromolecules, leading to modifications that can disrupt normal cellular functions. The reactivity of nitrosourea (B86855) compounds is not limited to nucleic acids; they also target proteins, leading to a range of cellular consequences. The following sections detail the specific molecular mechanisms of this compound's interaction with proteins and other cellular components, focusing on glutathione (B108866) depletion and the engagement of DNA repair enzymes.

Glutathione Depletion Mechanisms

The cellular thiol glutathione (GSH) is a critical component of the cell's antioxidant defense system and is involved in the detoxification of xenobiotics. Alkylating agents like N-methyl-N-nitrosourea (MNU), a compound structurally related to this compound, have been shown to cause a significant decrease in intracellular glutathione levels. This depletion can occur through several mechanisms.

One primary mechanism is the direct conjugation of the alkylating agent or its reactive intermediates with glutathione. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then typically eliminated from the cell. This process consumes glutathione, leading to its depletion if the rate of consumption exceeds its rate of synthesis.

Studies on MNU have demonstrated that its cytotoxic effects are associated with a reduction in glutathione levels in rat liver. While the activity of glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG), may not be significantly affected, the activity of glutathione S-transferase has been observed to increase. This suggests an adaptive response by the cell to detoxify the alkylating agent, which in turn contributes to the depletion of the glutathione pool. The depletion of glutathione can render cells more susceptible to oxidative stress and the toxic effects of the alkylating agent itself, as glutathione is essential for protecting cellular components from damage.

The table below summarizes the observed effects of a related nitrosourea on glutathione and associated enzymes.

| Compound | Effect on Glutathione (GSH) Levels | Effect on Glutathione Reductase Activity | Effect on Glutathione S-Transferase (GST) Activity |

| N-methyl-N-nitrosourea (MNU) | Decrease | No significant change | Increase |

Interaction with DNA Repair Enzymes

The genotoxicity of this compound and other alkylating agents stems from their ability to form adducts with DNA bases. The persistence of these adducts can lead to mutations and cell death. To counteract this damage, cells have evolved sophisticated DNA repair mechanisms. The interaction of nitrosoureas with these repair pathways, particularly the enzymes involved, is a critical determinant of cellular fate.

A key DNA repair enzyme in the context of damage induced by methylating agents is O6-methylguanine-DNA methyltransferase (MGMT) . This enzyme specifically removes methyl and other small alkyl groups from the O6 position of guanine, a common and highly mutagenic lesion induced by nitrosoureas. MGMT acts as a "suicide enzyme" by stoichiometrically transferring the alkyl group from the DNA to one of its own cysteine residues. This action restores the integrity of the DNA but inactivates the enzyme. The level of MGMT activity in a cell is therefore a crucial factor in its ability to resist the cytotoxic effects of alkylating agents. Cells with high levels of MGMT can efficiently repair O6-methylguanine adducts, while cells with low or no MGMT activity are more sensitive to these compounds.

In addition to direct reversal by MGMT, other DNA repair pathways can be involved in processing the lesions created by nitrosoureas. The Base Excision Repair (BER) pathway is responsible for removing smaller, non-helix-distorting base lesions. While MGMT is the primary defense against O6-methylguanine, BER can play a role in repairing other types of alkylated bases.

The interaction of nitrosoureas with DNA repair enzymes is a dynamic process. The induction of DNA damage can trigger a cellular response that may upregulate the expression of certain repair proteins. Conversely, the repair process itself, as in the case of MGMT, can lead to the depletion of the repair enzyme, temporarily sensitizing the cell to further damage.

The following table outlines the primary DNA repair enzyme involved in mitigating the effects of nitrosourea-induced DNA damage.

| DNA Lesion | Primary Repair Enzyme | Mechanism of Repair |

| O6-methylguanine | O6-methylguanine-DNA methyltransferase (MGMT) | Direct transfer of the methyl group from DNA to a cysteine residue on the enzyme. |

Cellular and Subcellular Responses to Trimethylnitrosourea Exposure

DNA Damage Response Pathway Activation

Exposure to N-nitroso compounds like Trimethylnitrosourea induces various forms of DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). oaepublish.com This response is crucial for coordinating cell cycle arrest, mobilizing DNA repair machinery, and inducing apoptosis if the damage is too severe. oaepublish.comnih.gov The primary sensors of the DNA damage are the phosphatidylinositol 3-kinase-related kinases (PIKKs), namely ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3 related). frontiersin.orgresearchgate.net ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-stranded DNA (ssDNA) regions that can form during the repair of alkylation damage or at stalled replication forks. oaepublish.comresearchgate.net

Once activated, these apical kinases phosphorylate a host of downstream targets, initiating a signaling cascade that amplifies the damage signal. nih.gov This cascade is fundamental to the cell's ability to mount a comprehensive response to the genotoxic stress imposed by this compound.

A critical function of the DDR is the activation of cell cycle checkpoints, which serve to arrest the cell cycle, providing a window for DNA repair before the damaged genetic material is replicated (S phase) or segregated to daughter cells (M phase). nih.gov The activation of these checkpoints is largely mediated by the downstream effector kinases, CHK1 and CHK2, which are phosphorylated and activated by ATR and ATM, respectively. frontiersin.orgembopress.org

Studies on the related compound N-nitroso-N-ethylurea (NEU) demonstrate that it causes a temporally controlled activation of both CHK1 and CHK2. nih.gov This activation is cell cycle phase-dependent; CHK1 phosphorylation is observed immediately in S phase, while CHK2 activation is more prominent in the G2-M phase. nih.gov The activated CHK1 and CHK2 kinases target key cell cycle regulators. For instance, they phosphorylate and inhibit the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C). frontiersin.orgresearchgate.net Inhibition of these phosphatases prevents the activation of cyclin-dependent kinases (CDKs) that are essential for progression through the G1/S and G2/M transitions, thereby enforcing cell cycle arrest. researchgate.net

Following the detection of DNA damage and the activation of checkpoint signaling, a variety of DNA repair proteins and complexes are recruited to the lesion sites. The specific proteins recruited depend on the type of DNA lesion. For damage induced by alkylating agents like this compound, a key repair protein is O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses the mutagenic O⁶-methylguanine adduct by transferring the methyl group to one of its own cysteine residues. nih.gov

In addition to specific repair enzymes, broader repair and signaling platforms are assembled. Proliferating cell nuclear antigen (PCNA), a central component of the DNA replication machinery, is also rapidly recruited to sites of DNA damage. cardoso-lab.orgnih.gov PCNA acts as a scaffold, facilitating the recruitment of other factors, including DNA methyltransferase 1 (DNMT1). nih.govcardoso-lab.orgnih.gov The recruitment of DNMT1 to repair sites is mediated by its interaction with PCNA and is thought to play a role in restoring epigenetic patterns following DNA repair. nih.govnih.gov

Below is a table summarizing key proteins recruited to DNA damage sites following exposure to N-nitroso compounds.

| Protein/Complex | Function in DNA Damage Response | Source |

| ATM/ATR | Apical kinases that sense DNA damage and initiate the DDR signaling cascade. | oaepublish.comfrontiersin.org |

| CHK1/CHK2 | Effector kinases that mediate cell cycle checkpoint arrest by phosphorylating targets like CDC25 phosphatases. | nih.govfrontiersin.org |

| MGMT | Directly repairs O⁶-alkylguanine lesions by transferring the alkyl group to itself. | nih.gov |

| PCNA | Acts as a molecular scaffold at damage sites, coordinating the recruitment of other repair and signaling proteins. | cardoso-lab.orgnih.gov |

| DNMT1 | Recruited to repair sites via PCNA; potentially involved in restoring DNA methylation patterns post-repair. | nih.govnih.gov |

| 9-1-1 Complex | A PCNA-like sliding clamp that acts as a sensor of DNA damage in concert with the ATR/ATRIP complex. | nih.gov |

Modulation of DNA Replication and Transcription

The DNA adducts formed by this compound present significant obstacles to the cellular machinery responsible for DNA replication and gene transcription. These processes can be stalled or completely inhibited, leading to further cellular dysfunction.

Exposure to N-methyl-N-nitrosourea (MNU) has been shown to inhibit DNA synthesis. nih.gov This inhibition can occur through several mechanisms. The presence of bulky adducts on the DNA template can physically block the progression of the DNA polymerase complex. mdpi.com Furthermore, the activation of the DNA damage response and S-phase checkpoints actively slows down or halts replication fork progression to prevent the synthesis of DNA from a damaged template. mdpi.com Stalled or collapsed replication forks can lead to the formation of double-strand breaks, further exacerbating the DNA damage. mdpi.com

Similar to DNA replication, the process of gene transcription can be severely impeded by DNA lesions. Studies have shown that carboxymethylated thymidine (B127349) adducts, which are formed by N-nitroso compounds, can substantially inhibit transcription by both T7 RNA polymerase and human RNA polymerase II. nih.gov When the transcriptional machinery encounters such a lesion on the DNA template, it can stall, leading to a blockage of gene expression. nih.gov This inhibition of transcription can disrupt normal cellular functions by preventing the synthesis of essential proteins. Furthermore, stalled transcription complexes can trigger a specific repair pathway known as transcription-coupled nucleotide excision repair (TC-NER) to remove the lesion and restore gene expression. nih.gov

Mechanisms of Programmed Cell Death Induction

When DNA damage is extensive and cannot be adequately repaired, the cell initiates programmed cell death pathways to eliminate itself, thereby preventing the propagation of potentially harmful mutations. The primary form of programmed cell death induced by DNA damaging agents is apoptosis.

Apoptosis is a highly regulated process executed by a family of proteases called caspases. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comwaocp.org

Intrinsic Pathway : This pathway is activated by intracellular stress, such as severe DNA damage. The DDR pathway can lead to the activation of the tumor suppressor protein p53. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. koreascience.kr These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. nih.govmdpi.com Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. mdpi.com Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govkoreascience.kr Studies on related alkylating agents have demonstrated the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases-9 and -3. koreascience.kr

Extrinsic Pathway : This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as CD95 (Fas). embopress.org While less directly implicated for nitrosoureas, extensive cellular stress can sometimes sensitize cells to extrinsic death signals. This pathway leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave the Bcl-2 family protein Bid, thereby engaging the intrinsic pathway. mdpi.com

In some contexts, if the apoptotic machinery is compromised, cells may undergo other forms of programmed cell death, such as necroptosis. mdpi.com Necroptosis is a regulated form of necrosis that is dependent on the kinases RIPK1 and RIPK3 and the pseudokinase MLKL. mdpi.comnih.gov It is characterized by cell swelling and lysis, leading to the release of cellular contents and a subsequent inflammatory response. mdpi.com

The table below summarizes key proteins involved in the programmed cell death pathways activated by N-nitroso compounds.

| Pathway | Key Proteins | Role in Programmed Cell Death | Source |

| Intrinsic Apoptosis | p53 | Tumor suppressor activated by DNA damage; transcriptionally regulates apoptotic proteins. | nih.gov |

| Bax | Pro-apoptotic Bcl-2 family protein; promotes mitochondrial outer membrane permeabilization. | koreascience.kr | |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein; its downregulation promotes apoptosis. | koreascience.kr | |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to form the apoptosome. | nih.govmdpi.com | |

| Caspase-9 | Initiator caspase activated by the apoptosome. | koreascience.kr | |

| Caspase-3 | Effector caspase that cleaves cellular substrates to execute apoptosis. | koreascience.kr | |

| Necroptosis | RIPK1 / RIPK3 | Serine/threonine kinases that form the necrosome complex to initiate necroptosis. | mdpi.comnih.gov |

| MLKL | Pseudokinase phosphorylated by RIPK3; executes necroptosis by disrupting membrane integrity. | mdpi.comnih.gov |

Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate article on the cellular and subcellular responses to This compound that adheres to the specific outline provided.

The search results consistently lack detailed research findings specifically for "this compound" in the context of the requested cellular pathways. Instead, the provided information pertains to two different chemical compounds:

Trimethyltin (TMT) : Several sources detail its role in activating apoptotic pathways, including the involvement of caspases and mitochondrial-mediated events.

N-methyl-N-nitrosourea (MNU) : The literature discusses its mechanism of inducing cell death, particularly through the over-activation of Poly(ADP-ribose) Synthetase (PARP).

Using data from TMT or MNU to describe the effects of this compound would be scientifically inaccurate and would violate the core instruction to focus solely on the specified compound. To maintain the integrity and accuracy of the information provided, an article cannot be constructed without specific evidence directly related to this compound for each outlined subsection. There is insufficient data in the search results to detail its specific effects on apoptotic pathways, PARP activation, necroptosis, or pyroptosis.

Genotoxicity and Mutagenesis: Mechanistic Investigations

Induction of Genomic Instability

Genomic instability, a hallmark of cancer, refers to a high frequency of mutations and chromosomal alterations within the genome. MNU is a potent inducer of such instability through its ability to cause structural damage to chromosomes.

A key indicator of chromosomal damage is the formation of micronuclei. nih.gov Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov Their presence serves as a biomarker for genotoxic events and genomic instability. nih.gov

The formation of micronuclei following exposure to MNU is a well-documented phenomenon. nih.gov The DNA damage and chromosomal breaks caused by MNU lead to acentric chromosome fragments (fragments lacking a centromere) that lag behind during the anaphase stage of mitosis. nih.gov These lagging fragments are then enclosed in their own nuclear membrane, forming distinct micronuclei in the daughter cells. nih.gov In vitro micronucleus assays, often utilizing cell lines like TK6, are standard methods to quantify the genotoxic potential of compounds like MNU. nih.gov These assays show a clear dose-response relationship between MNU exposure and the frequency of micronucleus formation. nih.gov

| Endpoint | Description | Mechanism Induced by N-methyl-N-nitrosourea (MNU) |

| Chromosomal Aberrations | Structural changes to chromosomes, such as breaks, deletions, and rearrangements. | Direct DNA damage and strand breaks caused by alkylation, leading to improper segregation and repair. nih.gov |

| Micronucleus Formation | Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes. | Acentric chromosome fragments resulting from DNA breaks fail to integrate into the daughter nuclei during mitosis. nih.govnih.gov |

Mutational Spectrum and Specificity

MNU does not cause random mutations; instead, it generates a characteristic mutational signature. This specificity is rooted in the chemical nature of the DNA lesions it produces and how they are processed by the cellular replication machinery.

The predominant type of mutation induced by MNU is the point mutation, specifically GC→AT transitions. nih.gov High-resolution analysis of the mutational spectra in various tissues and cell lines exposed to MNU reveals a distinct pattern dominated by this specific base substitution. nih.gov This signature is consistent across different experimental systems, indicating a convergent chemical and mutational mechanism. nih.gov Studies have shown that MNU leads to a linear, dose-dependent increase in gene mutations. nih.gov

The mutational specificity of MNU is a direct result of its mechanism of action. MNU acts by generating a reactive methyldiazonium ion, which then transfers a methyl group to various nucleophilic sites on DNA bases. nih.gov While several DNA adducts are formed, the most critical for mutagenesis is O⁶-methylguanine (O⁶-MeG). nih.gov

| Mutation Type | Frequency | Underlying Base Alteration |

| GC→AT Transitions | Predominant | Formation of O⁶-methylguanine (O⁶-MeG), which mispairs with Thymine (B56734) (T) during DNA replication. nih.gov |

| Other Point Mutations | Less Frequent | Formation of other minor adducts, such as O⁴-methylthymidine. scilit.com |

DNA Repair Pathway Responses to Trimethylnitrosourea-Induced Damage

To maintain genomic integrity, cells have evolved multiple DNA repair pathways to counteract the damage caused by alkylating agents like MNU. The cellular response to MNU-induced lesions is critical in determining the ultimate outcome of exposure, whether it be successful repair, mutation, or cell death.

The primary defense against the mutagenic effects of O⁶-methylguanine is a specialized DNA repair protein called O⁶-methylguanine-DNA methyltransferase (MGMT). mdpi.comnih.gov MGMT functions through a direct reversal mechanism; it identifies the O⁶-MeG lesion and transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues. mdpi.com This process is stoichiometric, meaning one MGMT protein is consumed for each lesion repaired. This direct repair is highly efficient and error-free, restoring the original DNA sequence and preventing the GC→AT transition. The level of MGMT activity in a cell is a crucial factor in its resistance to the mutagenic and carcinogenic effects of MNU. nih.govresearchgate.net

In addition to direct reversal by MGMT, other pathways are involved in repairing the spectrum of adducts generated by MNU. The Base Excision Repair (BER) pathway is responsible for identifying and removing other methylated bases, such as N⁷-methylguanine and N³-methyladenine. mdpi.com This process is initiated by DNA glycosylases that recognize and excise the damaged base, followed by the action of other enzymes that cut the DNA backbone, insert the correct nucleotide, and seal the strand. The ALKBH family of proteins also plays a role in repairing certain N-alkyl lesions through a process of oxidative demethylation. mdpi.com The coordinated action of these repair pathways is essential for mitigating the genotoxic threat posed by MNU. mdpi.com

| DNA Adduct | Primary Repair Pathway | Mechanism of Action |

| O⁶-methylguanine (O⁶-MeG) | Direct Reversal (MGMT) | MGMT protein directly transfers the methyl group from guanine to its own cysteine residue, inactivating itself in the process. mdpi.comnih.gov |

| N⁷-methylguanine | Base Excision Repair (BER) | A DNA glycosylase recognizes and removes the methylated base, followed by enzymatic steps to replace it with the correct nucleotide. mdpi.com |

| N³-methyladenine | Base Excision Repair (BER) / ALKBH Proteins | Repaired by both BER and direct oxidative demethylation by ALKBH family enzymes. mdpi.com |

Direct Reversal Mechanisms

Direct reversal repair mechanisms are a highly efficient means of correcting DNA damage by directly removing the alkyl group from the damaged base without excising the nucleotide.

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in protecting the genome from the mutagenic effects of alkylating agents like this compound. The primary lesion repaired by MGMT is O6-methylguanine (O6-meG), a highly mutagenic and carcinogenic DNA adduct. researchgate.netnih.gov

The repair mechanism of MGMT is unique as it acts as a "suicide" enzyme. nih.gov It stoichiometrically transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. nih.govnih.gov This transfer restores the integrity of the guanine base in a single step. However, this process results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. nih.gov The cell's capacity to repair O6-meG lesions is therefore dependent on the continuous synthesis of new MGMT protein.

Overexpression of MGMT has been shown to protect against the tumor-initiating effects of N-methyl-N-nitrosourea (MNU), a related compound, by repairing the O6-methylguanine lesion. researchgate.net Conversely, the loss or silencing of the MGMT gene, often through promoter methylation, leads to a deficiency in repairing these adducts, increasing the risk of mutations and cancer development. unicampus.it

Table 1: Key Features of O6-Methylguanine-DNA Methyltransferase (MGMT)

| Feature | Description |

| Function | Directly reverses alkylation damage at the O6 position of guanine. |

| Mechanism | Transfers the methyl group from O6-methylguanine to an internal cysteine residue. |

| Enzyme Fate | Irreversibly inactivated after a single repair event (suicide enzyme). |

| Primary Substrate | O6-methylguanine (O6-meG). |

| Significance | Protects against the mutagenic and carcinogenic effects of alkylating agents. |

The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylated DNA and RNA through oxidative demethylation. wikipedia.orgnih.gov These enzymes are involved in the direct reversal of specific methylation damages. The human genome encodes nine AlkB homologs, ALKBH1-8 and FTO, with several having demonstrated roles in DNA repair. frontiersin.org

The mechanism of action for AlkB proteins involves the oxidation of the methyl group on the damaged base, leading to the formation of an unstable intermediate that subsequently releases formaldehyde, restoring the original base. wikipedia.org Unlike MGMT, this process does not result in the inactivation of the enzyme, allowing it to participate in multiple repair cycles.

ALKBH2 and ALKBH3 are the primary homologs involved in the repair of alkylated DNA bases. researchgate.net ALKBH2 shows a preference for double-stranded DNA and can repair lesions such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC). frontiersin.org ALKBH3 has a broader substrate specificity, acting on both single-stranded DNA and RNA, and also repairs 1-meA and 3-meC. wikipedia.orgfrontiersin.org The activity of these enzymes is critical in mitigating the cytotoxic and mutagenic effects of DNA alkylation.

Table 2: Comparison of Human ALKBH2 and ALKBH3

| Feature | ALKBH2 | ALKBH3 |

| Substrate Preference | Double-stranded DNA | Single-stranded DNA and RNA |

| Primary Lesions Repaired | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) |

| Mechanism | Oxidative demethylation | Oxidative demethylation |

| Enzyme Turnover | Catalytic | Catalytic |

Excision Repair Systems

When direct reversal mechanisms are insufficient or the type of DNA damage is not a substrate for these enzymes, the cell employs excision repair pathways. These pathways involve the removal of the damaged nucleotide(s) followed by the synthesis of a new DNA strand.

Base Excision Repair (BER) is the primary pathway for the repair of small, non-helix-distorting base lesions, including those caused by alkylation, oxidation, and deamination. wikipedia.orgcreative-diagnostics.com The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. youtube.com

Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone adjacent to the baseless site. wikipedia.org The subsequent steps can proceed via one of two sub-pathways:

Short-patch BER: This is the major sub-pathway and involves the replacement of a single nucleotide. DNA polymerase β (Pol β) inserts the correct nucleotide and removes the remaining sugar-phosphate residue. The final nick is sealed by DNA ligase III/XRCC1 complex.

Long-patch BER: This sub-pathway is utilized when the 5' terminus at the single-strand break is resistant to Pol β action. It involves the synthesis of 2-10 new nucleotides by DNA polymerases δ/ε, with the assistance of PCNA. The resulting flap structure is removed by flap endonuclease 1 (FEN1), and the nick is sealed by DNA ligase I.

The BER pathway is crucial for repairing some of the lesions induced by this compound, such as 7-methylguanine (B141273) and 3-methyladenine (B1666300). youtube.com

Nucleotide Excision Repair (NER) is a versatile repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov While typically associated with damage from UV radiation and environmental mutagens, NER can also play a role in repairing certain types of alkylation damage. bosterbio.com

The NER pathway involves the recognition of the helical distortion caused by the DNA lesion. youtube.com This is followed by the unwinding of the DNA around the damage, dual incision of the damaged strand on both sides of the lesion, and removal of the resulting oligonucleotide fragment. youtube.com DNA polymerase then fills in the gap using the undamaged strand as a template, and DNA ligase seals the final nick. wikipedia.org

There are two sub-pathways of NER:

Global Genomic NER (GG-NER): This pathway surveys the entire genome for DNA damage. nih.gov

Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions in the transcribed strand of actively expressed genes, which are recognized when they block the progression of RNA polymerase. nih.gov

While less central than BER for the smaller alkyl adducts, NER may be involved in the repair of more complex or bulky lesions that can be induced by nitrosoureas.

Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) system is primarily responsible for correcting errors made during DNA replication, such as base-base mismatches and insertion-deletion loops. frontiersin.orgresearchgate.net However, it also plays a significant, albeit complex, role in the cellular response to DNA alkylation damage.

The MMR pathway can recognize certain mismatches that arise when DNA replication proceeds past an alkylated base. For instance, if O6-methylguanine is not repaired by MGMT, it can mispair with thymine during replication. The MMR system, initiated by the MSH2-MSH6 heterodimer, recognizes this T:O6-meG mismatch. nih.govnih.gov

Instead of directly repairing the O6-meG lesion, the MMR system attempts to remove the newly synthesized thymine. However, the persistent O6-meG lesion leads to repeated cycles of futile repair, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. nih.gov In this context, a proficient MMR system can enhance the cytotoxicity of alkylating agents. Conversely, cells deficient in MMR may be more resistant to the cell-killing effects of these agents but are prone to a higher rate of mutation. nih.gov

Table 3: DNA Repair Pathways Involved in Response to this compound-Induced Damage

| Pathway | Key Proteins | Primary Lesions Targeted | Mechanism |

| Direct Reversal | MGMT | O6-methylguanine | Direct demethylation (suicide enzyme) |

| ALKBH2, ALKBH3 | 1-methyladenine, 3-methylcytosine | Oxidative demethylation (catalytic) | |

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase β, DNA ligase III | 7-methylguanine, 3-methyladenine | Excision of single damaged base |

| Nucleotide Excision Repair (NER) | XPC, XPA, TFIIH, XPF, XPG | Bulky, helix-distorting adducts | Excision of an oligonucleotide fragment |

| Mismatch Repair (MMR) | MSH2, MSH6, MLH1, PMS2 | Mismatches (e.g., T:O6-meG) | Recognition of mismatch, leading to futile repair cycles and apoptosis |

Recombinational Repair Pathways (HR, NHEJ, MMEJ)

The genotoxicity of alkylating agents like this compound stems from their ability to form adducts on DNA, leading to various forms of damage, including double-strand breaks (DSBs). ufl.edunih.gov DSBs are particularly hazardous lesions that can trigger cell death or lead to significant genomic rearrangements if not properly repaired. ufl.edunih.govfrontiersin.org Eukaryotic cells have evolved several sophisticated pathways to repair these breaks, primarily non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govfrontiersin.orgnih.gov The choice between these pathways is influenced by factors such as the cell cycle phase and the nature of the DNA break. ufl.edufrontiersin.org

Homologous Recombination (HR): This is a generally error-free mechanism for repairing DSBs, predominantly active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair. ufl.edunih.govwikipedia.org The process begins with the resection of the 5' ends of the DNA break to create 3' single-stranded DNA (ssDNA) overhangs. wikipedia.orgfrontiersin.org A key protein, RAD51, then forms a nucleoprotein filament on these overhangs, which facilitates the search for a homologous sequence on the sister chromatid. frontiersin.orgnih.gov Once the homologous sequence is found, the invading strand is used as a primer for DNA synthesis to accurately fill in the gap, restoring the original sequence. wikipedia.orgnih.gov Due to its reliance on a template, HR is crucial for maintaining genomic stability. wikipedia.org

Non-Homologous End Joining (NHEJ): In contrast to HR, NHEJ is active throughout the cell cycle and is the predominant DSB repair pathway in mammalian cells, especially during the G1 phase. ufl.eduwikipedia.orgnih.gov This pathway directly ligates the broken DNA ends without the need for a homologous template. wikipedia.orgnih.gov The process is initiated by the Ku70/Ku80 heterodimer, which binds to the DNA ends, protecting them from degradation and recruiting other NHEJ factors, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.govnih.govyoutube.com The ends are then processed by various enzymes, which can involve the removal or addition of nucleotides, before being joined by DNA Ligase IV. youtube.comyoutube.com While efficient, this processing can lead to small insertions or deletions at the break site, making NHEJ an inherently error-prone pathway. wikipedia.org Inappropriate NHEJ can result in chromosomal translocations, a hallmark of many cancer cells. wikipedia.org

Microhomology-Mediated End Joining (MMEJ): MMEJ, also known as alternative-NHEJ, is another error-prone repair pathway for DSBs. wikipedia.orgnih.gov It acts as a backup mechanism when classical NHEJ is inactive or when HR is unavailable. nih.govmdpi.com MMEJ is characterized by its use of short sequences of homology (microhomologies), typically 5-25 base pairs, on either side of the break to align the ends for ligation. wikipedia.orgmdpi.com The process involves the resection of DNA ends to expose these microhomologous sequences, which then anneal. wikipedia.org The intervening non-homologous flaps of DNA are removed, and the gaps are filled by a DNA polymerase, such as Polymerase Theta (Polθ), before ligation. wikipedia.orgnih.gov This mechanism invariably leads to deletions of the DNA sequence between the microhomologies, making it a highly mutagenic repair process. nih.govwikipedia.org MMEJ is frequently associated with chromosomal abnormalities, including deletions, translocations, and other complex rearrangements. wikipedia.org

Table 1: Comparison of Recombinational Repair Pathways

| Feature | Homologous Recombination (HR) | Non-Homologous End Joining (NHEJ) | Microhomology-Mediated End Joining (MMEJ) |

|---|---|---|---|

| Primary Function | Error-free repair of Double-Strand Breaks (DSBs) | Predominant repair of DSBs throughout the cell cycle | Alternative, error-prone repair of DSBs |

| Template Requirement | Requires a homologous template (e.g., sister chromatid) | No template required | Uses short microhomology sequences near the break |

| Cell Cycle Phase | Primarily active in S and G2 phases | Active throughout the cell cycle, most important in G1 | Functions when C-NHEJ or HR are unavailable |

| Key Proteins | RAD51, BRCA2 | Ku70/80, DNA-PKcs, DNA Ligase IV | Polymerase Theta (Polθ), PARP1, Ligase III |

| Outcome | High-fidelity, preserves genetic sequence | Can be accurate, but often results in small insertions/deletions | Always mutagenic, results in deletions |

| Genetic Consequence | Maintains genome integrity | Can introduce small mutations, risk of translocations | Deletions, translocations, inversions, genome instability |

Translesion Synthesis (TLS) Mechanisms

When a DNA replication fork encounters DNA lesions, such as the adducts formed by this compound, the replicative DNA polymerase may stall. nih.gov Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed past such lesions, thereby preventing a complete halt of replication and potential cell death. nih.govyoutube.com This process involves switching the high-fidelity replicative polymerase for a specialized, low-fidelity TLS polymerase. youtube.comyoutube.com

These TLS polymerases have more spacious active sites, which can accommodate bulky or distorted DNA adducts that would block standard polymerases. youtube.com The switching process is often mediated by the post-translational modification of the Proliferating Cell Nuclear Antigen (PCNA). youtube.com While TLS enables the bypass of the DNA lesion, it is an inherently error-prone process. nih.govyoutube.com TLS polymerases often have a higher propensity to insert incorrect bases opposite the damaged nucleotide or even on undamaged templates. youtube.comnih.gov

In human cells, several TLS polymerases, such as those from the Y-family (e.g., Pol η, Pol ι, Pol κ) and Rev1, are involved in bypassing different types of DNA damage. nih.govresearchgate.net For instance, studies on lesions similar to those produced by nitrosoureas, such as O²-alkylthymidines, have shown the involvement of specific TLS polymerases. nih.gov Knockdown experiments have indicated that Pol η, Pol ζ, and Rev1 are involved in the bypass of these lesions. nih.gov The specific polymerase used can influence the mutagenic outcome; for example, Pol η can mediate error-free bypass of UV-induced lesions, whereas other polymerases might introduce mutations at the same site. youtube.com The cell essentially risks point mutations as a trade-off to avoid more severe consequences like chromosomal aberrations or cell death that could result from a stalled replication fork. youtube.com

Relationship between DNA Damage and Mutagenic Outcome

The mutagenic outcome of exposure to this compound is directly linked to the types of DNA damage it induces and the cellular mechanisms that repair or bypass this damage. As a monofunctional alkylating agent, it can create various DNA adducts, with a significant lesion being O⁶-methylguanine (O⁶mGua). researchgate.net

If not repaired, O⁶-methylguanine can be misread by DNA polymerases during replication. It preferentially pairs with thymine instead of cytosine. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of DNA replication. The failure of cells to repair O⁶mGua is strongly correlated with the lethal and mutagenic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a related compound. researchgate.netresearchgate.net

The specific mutations that arise are also influenced by the DNA repair pathways engaged. As discussed, error-prone pathways like NHEJ and MMEJ can introduce insertions and deletions when repairing double-strand breaks. nih.govwikipedia.org Furthermore, the choice of TLS polymerase to bypass a lesion can determine the type of point mutation that occurs. nih.gov For example, with certain O²-alkylthymidine lesions, the major type of mutation observed in human cells was a T → A transversion. nih.gov This indicates that the mutagenic signature of an agent like this compound is a composite result of the initial DNA adduct profile and the fidelity of the various DNA repair and tolerance pathways that process these lesions. nih.govnih.gov The clustering of chromosomal aberrations in specific regions, such as heterochromatin, may be due to an error-prone interference of recombinative repair and replication in damaged repetitive DNA sequences. nih.gov

Table 2: DNA Damage and Mutagenic Consequences

| Type of DNA Damage/Lesion | Cellular Response/Repair Pathway | Potential Mutagenic Outcome |

|---|---|---|

| O⁶-methylguanine (O⁶mGua) | Mispairing during DNA replication | G:C → A:T transition mutations |

| Double-Strand Breaks (DSBs) | Non-Homologous End Joining (NHEJ) | Small insertions or deletions |

| Double-Strand Breaks (DSBs) | Microhomology-Mediated End Joining (MMEJ) | Deletions, translocations, inversions |

| DNA Adducts (general) | Translesion Synthesis (TLS) | Point mutations (e.g., transversions, transitions) depending on the lesion and polymerase involved |

| Single-Strand Breaks | Interference with replication/recombinative repair | Chromosomal aberrations |

Experimental Carcinogenesis Models and Mechanistic Insights

In Vivo Rodent Models for Organ-Specific Carcinogenesis Research

N-nitroso compounds, including trimethylnitrosourea and its related chemicals like N-methyl-N-nitrosourea (MNU) and N, N'-dimethylnitrosourea (DMNU), are potent carcinogens utilized extensively in experimental oncology to create robust in vivo rodent models. nih.govnih.gov These models are instrumental in studying the pathogenesis of various cancers and developing potential therapeutic strategies. nih.gov The organ-specific carcinogenic effects of these compounds are influenced by factors such as the animal species and strain, the chemical structure of the alkyl chain, and the route of administration. nih.govnih.govnih.gov By exposing laboratory animals, predominantly inbred rat strains, to these agents, researchers can reliably induce tumor development in specific tissues, thereby creating valuable models for organ-specific carcinogenesis research. nih.govnih.gov

The systemic administration of N-nitroso compounds to rats has proven to be a highly effective method for inducing tumors within the central nervous system (CNS). nih.gov Studies using compounds like DMNU have shown high incidences of gliomas in Sprague-Dawley rats. nih.gov These experimental models are critical for investigating the histopathology of brain tumors. Detailed light microscopy of serial sections reveals the development of various tumor types, which can be classified based on their cellular composition and structure. nih.gov The induced neoplasms often include a spectrum of glial tumors, providing a platform to study the progression from microtumors to larger, more complex masses. nih.govnih.gov

A significant advantage of these rodent models is the morphological similarity between the induced glial tumors and those that occur in humans. nih.gov The spectrum of CNS tumors developed in rats includes histopathological features resembling human glioblastomas, oligodendrogliomas, and astrocytomas. nih.govnih.gov However, research indicates that the induced tumors in rats may exhibit a greater degree of nuclear and cellular pleomorphism compared to their human counterparts. nih.gov The examination of tumors induced by MNU in rabbits also revealed classifications of glioblastomas, astroblastomas, and malignant astrocytomas, further highlighting the utility of these models in replicating the diverse morphology of glial neoplasms. nih.gov

N-nitroso compounds are particularly effective at inducing specific subtypes of gliomas, namely oligodendrogliomas and astrocytomas. nih.gov In studies involving subcutaneous injection of DMNU in rats, a significant number of the resulting microtumors were classified as oligodendrogliomas, with smaller numbers of astrocytomas and mixed gliomas also observed. nih.gov Similarly, continuous oral administration of MNU in F344 and ACI/N rats led to high incidences of brain and spinal cord tumors, many of which were histologically identified as astrocytomas or anaplastic astrocytomas. nih.gov These models allow for the study of distinct glioma subtypes, which is crucial given that astrocytomas and oligodendrogliomas are recognized as distinct neoplastic entities. nih.govnih.govinsel.ch

Table 1: Histopathological Classification of DMNU-Induced Brain Microtumors in Rats

| Tumor Type | Number Observed | Percentage of Total |

| Oligodendrogliomas | 55 | 83.3% |

| Astrocytomas | 8 | 12.1% |

| Mixed Gliomas | 3 | 4.6% |

| Total Microtumors | 66 | 100% |

| Data derived from studies on Sprague-Dawley rats. nih.gov |

Research using the related compound ethylnitrosourea (ENU) in mice provides insights into the early stages of neoplastic transformation and its effect on surrounding neural tissue. nih.gov Studies have revealed the presence of demyelination foci and nests of abnormal cells, likely of oligodendroglial origin, in the brains of experimental animals. nih.gov These transformed oligodendroglial cells are characterized by their large size and numerous interdigitated cytoplasmic processes, which are believed to cause the observed demyelination. nih.gov This phenomenon suggests that the neoplastic transformation of oligodendroglia induced by nitrosourea (B86855) compounds may be a primary cause of associated pathologies like demyelination, representing either an early preneoplastic change or a reactive, paraneoplastic alteration. nih.gov

The carcinogenicity of this compound and related compounds is not limited to the central nervous system, making them versatile tools for studying cancer in a variety of organs. nih.govnih.gov Depending on the specific compound, rat strain, and administration protocol, tumors can be induced in a wide range of tissues. nih.govnih.gov For example, studies with MNU and a silicon-analogue, TMS-MNU, have induced tumors in the forestomach, glandular stomach, kidney, and lung. nih.gov Other research has demonstrated the induction of tumors in the tongue, esophagus, heart, and renal pelvis in different rat strains. nih.gov This organ specificity allows for the development of targeted cancer models beyond neuro-oncology. nih.govnih.gov

Table 2: Organ-Specific Tumor Induction by N-Methyl-N-Nitrosourea (MNU) in Different Rat Strains

| Rat Strain | Organs with Induced Tumors |

| F344 (high dose) | Brain/Spinal Cord, Tongue, Esophagus |

| F344 (low dose) | Brain/Spinal Cord, Glandular Stomach |

| ACI/N | Brain/Spinal Cord, Heart, Renal Pelvis |

| Donryu | Digestive Tract, Leukemias |

| This table synthesizes findings from multiple studies to show the influence of rat strain and dose on tumor location. nih.govnih.gov |

To induce organ-specific carcinogenesis for research purposes, various experimental administration protocols are employed. The choice of protocol can influence the location and type of tumors that develop. nih.govnih.gov Common methods include repeated subcutaneous injections and continuous administration through drinking water. nih.govnih.gov For instance, weekly subcutaneous injections of DMNU have been used to induce gliomas in rats. nih.gov In other studies, MNU was administered continuously in the drinking water of F344 and ACI/N rats to generate tumors in the nervous system and other organs. nih.gov Another established protocol involves intragastric intubation, where the compound, dissolved in a vehicle like olive oil, is delivered directly to the stomach. nih.gov These controlled administration methods are fundamental to the reproducibility of animal cancer models.

Central Nervous System Tumor Induction and Histopathology in Rats

In Vitro Cellular Transformation Models

In vitro cellular transformation assays (CTAs) are established methods for evaluating the carcinogenic potential of chemical compounds. These assays measure the ability of a substance to induce phenotypic changes in cultured cells that are characteristic of neoplastic transformation. nih.goveuropa.eu The key advantage of CTAs is that they can mimic certain stages of in vivo carcinogenesis, providing a more cost-effective and time-efficient alternative to long-term animal studies. nih.govoecd.org They are capable of detecting both genotoxic and some non-genotoxic carcinogens. europa.eu

Two of the most well-established CTA systems are the Syrian Hamster Embryo (SHE) cell assay and the BALB/c 3T3 mouse fibroblast assay.

Syrian Hamster Embryo (SHE) Assay: This model uses primary, diploid cells that have a low rate of spontaneous transformation. nih.govnih.gov Exposure to a carcinogen leads to the formation of morphologically transformed colonies, which are identified by their disorganized, crisscrossing growth patterns and tendency to pile up, in contrast to the ordered monolayer growth of normal cells. nih.govnih.gov The SHE assay is considered to model the early stages of carcinogenesis. oecd.org

BALB/c 3T3 Assay: This assay utilizes an immortalized, aneuploid mouse cell line. europa.eu In this model, normal cells exhibit contact inhibition, forming a monolayer in culture. When treated with a transforming agent, the cells lose this inhibition and continue to proliferate, forming dense, multilayered foci of transformed cells. nih.govcreative-bioarray.com This system is thought to model later stages of the carcinogenic process. oecd.org

While specific studies focusing solely on this compound in these standardized assays are not extensively detailed in recent literature, the broader class of N-nitroso compounds has been shown to be active. For instance, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent similar to this compound, has been demonstrated to induce both morphological transformation and gene mutations in BALB/c 3T3 cells. nih.gov Similarly, N-nitrosocarbaryl has been shown to cause transformation in BALB/c 3T3 fibroblasts, resulting in cells that lose contact inhibition, grow in soft agar, and form tumors when injected into mice. nih.gov These findings illustrate the utility of CTAs in identifying the transforming potential of N-nitroso compounds.

Development and Application of Advanced Preclinical Models

Recent advances have led to the development of sophisticated preclinical models that more accurately reflect human biology. Patient-derived cell lines and, particularly, three-dimensional (3D) organoids are at the forefront of this progress. Patient-derived organoids (PDOs) are grown from tissue samples obtained from patient biopsies and can recapitulate key histological and molecular characteristics of the original tumor. ucl.ac.uk

These models offer significant advantages for studying chemical carcinogenesis. By establishing organoid cultures from normal human tissues, researchers can investigate the multi-step process of transformation induced by a carcinogen like this compound. This allows for the study of initiation and progression in a human-relevant context, observing the genetic and epigenetic changes that accumulate over time. The ability to grow organoids from different individuals also captures the genetic heterogeneity of the human population, which may influence susceptibility to carcinogens.

Genetically Engineered Mouse Models (GEMMs) are invaluable tools for dissecting the molecular mechanisms of carcinogenesis in vivo. These models involve the targeted modification of the mouse genome, such as knocking out tumor suppressor genes or introducing activated oncogenes, to study their role in cancer development. nih.gov

In the context of this compound, GEMMs are particularly useful for investigating the role of DNA repair pathways. Since the primary mechanism of action for this compound is alkylation of DNA, mouse models with deficiencies in specific repair genes can reveal which DNA lesions are critical for tumor initiation. Studies using the closely related compound N-methyl-N-nitrosourea (MNU) provide a clear blueprint for this approach.

For example, mice with a knockout of the Mgmt gene, which encodes the O6-methylguanine-DNA methyltransferase repair protein, are highly susceptible to MNU-induced tumorigenesis. At doses that cause few or no tumors in wild-type mice, Mgmt knockout mice develop a high incidence of thymic lymphomas and lung adenomas. researchgate.netoup.com Conversely, transgenic mice that overexpress the human MGMT protein in specific tissues are significantly protected from MNU-induced tumors. nih.govnih.gov Additionally, GEMMs with mutations in tumor suppressor genes, such as Trp53 heterozygous mice (Trp53+/-), show a markedly higher incidence of tumors like thymic malignant lymphoma and lung adenocarcinoma after MNU exposure compared to their wild-type counterparts.